molecular formula C13H9F B1330293 2-Fluorofluorene CAS No. 343-43-1

2-Fluorofluorene

Cat. No. B1330293
CAS RN: 343-43-1
M. Wt: 184.21 g/mol
InChI Key: SAKIZQTUUCRVJG-UHFFFAOYSA-N
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Description

2-Fluorofluorene is a chemical compound with the linear formula C13H9F . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular formula of 2-Fluorofluorene is C13H9F . Its molecular weight is 184.21 .

Safety and Hazards

When handling 2-Fluorofluorene, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

2-fluoro-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKIZQTUUCRVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286915
Record name 2-Fluorofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

343-43-1
Record name 343-43-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluorofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Fluoro-9-fluorenone, 20 (1.78 gms, 8.9 mmol) was dissolved in ethylene glycol(60 mL) under a nitrogen atmosphere. Hydrazine hydrate(1.8 mL) was added and the mixture was heated at 180° C. for two hours. The mixture was then cooled and poured into water. The aqueous layer was extracted with ethyl acetate and the organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated to yield the title compound.
Quantity
0 (± 1) mol
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[Compound]
Name
20
Quantity
1.78 g
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reactant
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Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known spectroscopic characteristics of 2-fluorofluorene?

A1: NMR spectroscopy is a valuable tool for characterizing 2-fluorofluorene. A study [] has reported the complete 1H, 13C, and 19F NMR chemical shifts, along with various coupling constants (1J(H,C), nJ(C,F), nJ(H,F), and nJ(H,H)) for this compound. This data assists in understanding its structure and properties compared to the parent compound, fluorene. You can find the detailed spectroscopic data in the referenced research article: [] Characterization of monofluorinated polycyclic aromatic compounds by 1H, 13C and 19F NMR spectroscopy.

Q2: How is 2-fluorofluorene synthesized?

A2: One method to synthesize 2-fluorofluorene involves a ring expansion reaction starting with a specifically substituted xanthene derivative. This method was employed in a study focusing on the Wagner-Meerwein rearrangement. [] Further details about the reaction conditions and yields can be found in the research article: [] STUDIES IN THE WAGNER–MEERWEIN REARRANGEMENT. PART II

Q3: Has 2-fluorofluorene been used as a building block for other compounds?

A3: Yes, research indicates that 2-fluorofluorene can be used as a starting material to synthesize more complex molecules. For example, it was successfully utilized as an intermediate in the synthesis of 2-fluorophenanthrene. [] This highlights its potential utility in organic synthesis for developing novel compounds. You can find further details about this synthesis in the research article: [] STUDIES IN THE WAGNER–MEERWEIN REARRANGEMENT. PART II

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